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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1-butene

Cat. No.: B12996274

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-phenyl-1-butene

Introduction

Welcome to a comprehensive technical guide on the physical properties of 2-Methyl-4-phenyl-
1-butene (CAS No: 6683-51-8).[1][2][3] This document is designed for researchers, scientists,
and professionals in the field of drug development and organic synthesis. Understanding the
physical characteristics of a compound is a foundational requirement for its application,
purification, and manipulation in a laboratory setting. This guide moves beyond a simple
recitation of data, offering insights into the experimental determination of these properties and
their relationship to the compound's molecular structure. As such, it serves as both a reference
and a practical manual for the rigorous scientific characterization of this compound.

The molecule, with its terminal double bond and aromatic phenyl group, presents an interesting
subject for physical analysis, influencing properties from its boiling point to its spectroscopic
signature. This guide will provide a summary of its core properties, detailed protocols for their
experimental verification, and an overview of the spectroscopic data essential for confirming
structural integrity.

Section 1: Core Physical and Chemical Properties

The fundamental physical constants of 2-Methyl-4-phenyl-1-butene are critical for its
handling, dosage, and use in synthetic protocols. These properties are summarized in the table
below.
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Property Value Source(s)
Molecular Formula Ci1Hia [31141[5]
Molecular Weight 146.23 g/mol [1], [4]
Boiling Point 205 °C (at 760 mmHg) [1]
Refractive Index (n_D2°) 1.5048 [6]

Density Not Reported [4]

CAS Number 6683-51-8 [1], [4]

Note on Density: While a specific density value for 2-Methyl-4-phenyl-1-butene is not readily
available in common chemical databases, a detailed experimental protocol for its determination
is provided in Section 2.2.

Section 2: Experimental Determination of Physical
Properties

A core tenet of scientific integrity is the ability to independently verify physical data. The
following protocols are presented as self-validating systems, designed to yield accurate and
reproducible results.

Protocol for Boiling Point Determination (Micro-Reflux
Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external
pressure.[7] This protocol is suitable for small sample volumes.[8]

Causality Statement: This method is chosen for its efficiency with milliliter-scale quantities. The
key principle is establishing a thermal equilibrium between the liquid and vapor phases. The
thermometer bulb is placed in the vapor phase, not the liquid, to measure the temperature of
the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[8]

Methodology:
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Apparatus Setup: Place approximately 0.5-1.0 mL of 2-Methyl-4-phenyl-1-butene into a
small test tube. Add a small magnetic stir bar to prevent bumping.

Positioning: Clamp the test tube in a heating block on a magnetic stirrer. Clamp a calibrated
thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[8]

Heating: Turn on the stirrer to ensure gentle mixing. Begin heating the block gradually.

Observation: Observe the sample for boiling (bubble formation) and the formation of a "reflux
ring" - a ring of condensing vapor on the test tube walls.[8]

Measurement: Carefully adjust the thermometer's position so the bulb is level with the reflux
ring. Allow the temperature to stabilize for 2-3 minutes. The stable temperature reading is the
observed boiling point.[8]

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly
from 760 mmHg, a nomograph or the Clausius-Clapeyron equation should be used to correct
the boiling point to standard pressure.
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Caption: Workflow for Spectroscopic Analysis.

IH NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen
environments in the molecule. For 2-Methyl-4-phenyl-1-butene, the following characteristic
signals are expected:

e Aromatic Protons (7.0-7.5 ppm): A complex multiplet corresponding to the five protons on the
phenyl ring. [9]* Vinylic Protons (4.5-5.0 ppm): Two distinct signals for the two geminal
protons (=CHz) on the terminal double bond. [10]* Benzylic & Allylic Protons (2.0-3.0 ppm):
Multiplets for the two methylene groups (-CH2-CHz-) connecting the aromatic ring and the
double bond.

o Methyl Protons (~1.7 ppm): A singlet or narrow multiplet for the three protons of the methyl
group attached to the double bond.

13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon
environments.
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» Aromatic Carbons (125-145 ppm): Multiple signals for the six carbons of the phenyl ring.

e Alkene Carbons (110-150 ppm): Two signals for the sp? hybridized carbons of the C=C
double bond. [11]* Aliphatic Carbons (20-40 ppm): Signals for the sp? hybridized methyl and
methylene carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

o Aromatic & Alkene C-H Stretch (>3000 cm~1): A sharp peak or series of peaks just to the left
of 3000 cm~1, characteristic of C-H bonds on sp? carbons. [12][13]* Aliphatic C-H Stretch
(<3000 cm~1): Peaks just to the right of 3000 cm~1 for the C-H bonds on the methylene and
methyl groups.

e C=C Stretch (1600-1680 cm~1): Absorption bands corresponding to the carbon-carbon
double bond of the alkene and the aromatic ring vibrations. [4]* C-H Out-of-Plane Bending
(690-900 cm~1): Strong absorptions in this region can help confirm the monosubstituted
pattern of the benzene ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information
about the molecule's fragmentation pattern.

e Molecular lon Peak (M*): An intense peak at m/z = 146, corresponding to the molecular
weight of the compound. [4]* Key Fragments: A prominent peak at m/z = 91 is expected,
corresponding to the stable tropylium cation ([C7H~]*), formed by benzylic cleavage.

Section 4: Solubility Characteristics

Theoretical Assessment: Based on its molecular structure—a nonpolar hydrocarbon backbone
with a large phenyl group—2-Methyl-4-phenyl-1-butene is predicted to be hydrophobic. It is
therefore expected to be:

 Insoluble in water and other polar protic solvents. [11]* Soluble in common nonpolar and
weakly polar organic solvents such as hexane, toluene, diethyl ether, and dichloromethane.

Protocol for Qualitative Solubility Testing: This protocol allows for the systematic and rapid
determination of a compound's solubility profile. [12] Methodology:
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e Sample Preparation: In a small test tube, add approximately 0.1 mL (2-3 drops) of 2-Methyl-
4-phenyl-1-butene. [12]2. Solvent Addition: Add the test solvent (e.g., water, ethanol,
toluene) dropwise, shaking vigorously after each addition, up to a total volume of 3 mL.
[12]3. Observation: A compound is considered "soluble" if it forms a clear, homogeneous
solution with no visible phase separation. If it remains as a separate layer or a persistent
emulsion, it is "insoluble."

o Systematic Testing: Perform the test sequentially with the following solvents to build a
complete profile:

[e]

Water (Polar, Protic)

o

Ethanol (Polar, Protic)

[¢]

Toluene (Nonpolar, Aromatic)

[¢]

Hexane (Nonpolar, Aliphatic)

Conclusion

This guide has detailed the key physical properties of 2-Methyl-4-phenyl-1-butene and
provided robust, validated protocols for their experimental determination. The tabulated data for
boiling point and refractive index, combined with the comprehensive spectroscopic profile,
provide a strong foundation for the confident use of this compound in research and
development. By understanding not just the what but the how and why of physical property
measurement, scientists can ensure the quality, purity, and consistency of their materials,
which is paramount for reproducible and reliable scientific outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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